Methyl 3-chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
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Overview
Description
Methyl 3-chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate: is a synthetic organic compound with the molecular formula C11H13ClO4S3. This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a chloro group, an isopropylsulfonyl group, a methylthio group, and a carboxylate ester group. It is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of Functional Groups: The chloro, isopropylsulfonyl, and methylthio groups are introduced through electrophilic substitution reactions. These reactions often require specific reagents such as chlorinating agents, sulfonyl chlorides, and methylthiolating agents.
Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and a suitable acid catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing functional groups. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the chloro group or the sulfonyl group, converting them to less oxidized forms. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or desulfonylated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur and chlorine atoms.
Catalysis: It can serve as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of sulfur-containing functional groups on biological systems.
Medicine:
Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.
Comparison with Similar Compounds
- Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate
- Methyl 3-chloro-4-(ethylsulfonyl)thiophene-2-carboxylate
- Methyl 3-chloro-4-(propylsulfonyl)thiophene-2-carboxylate
Comparison:
- Structural Differences: The primary difference between these compounds lies in the nature of the sulfonyl group. The isopropylsulfonyl group in Methyl 3-chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate provides unique steric and electronic properties compared to the methylsulfonyl, ethylsulfonyl, and propylsulfonyl groups.
- Reactivity: The reactivity of these compounds can vary based on the size and electronic effects of the sulfonyl group. The isopropylsulfonyl group may offer different reactivity patterns in substitution and oxidation reactions compared to its analogs.
- Applications: The unique properties of this compound make it suitable for specific applications in material science and drug development, where its analogs may not be as effective.
Properties
IUPAC Name |
methyl 3-chloro-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO4S3/c1-5(2)18(13,14)8-6(11)7(9(12)15-3)17-10(8)16-4/h5H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONHSMRZURYOPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(SC(=C1Cl)C(=O)OC)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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